2-(4-BOC-Aminophenyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

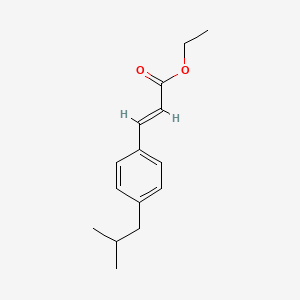

2-(4-BOC-Aminophenyl)phenol is a chemical compound with the CAS number 1261999-15-8 . It has a molecular weight of 285.34 and its IUPAC name is 4-[(tert-butoxycarbonyl)amino]-2’-hydroxy-1,1’-biphenyl .

Molecular Structure Analysis

The molecular structure of 2-(4-BOC-Aminophenyl)phenol is represented by the linear formula C17H19NO3 . The InChI code for this compound is 1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) .Chemical Reactions Analysis

Phenols, which are structurally similar to 2-(4-BOC-Aminophenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

2-(4-BOC-Aminophenyl)phenol has a molecular weight of 285.34 . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“2-(4-BOC-Aminophenyl)phenol” is a chemical compound with the molecular formula C17H19NO3 . It is used in various chemical synthesis processes due to its unique structure. The compound has a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis .

Electrophilic Bromination

This compound can be used in the electrophilic bromination of phenols . A practical, mild, and efficient electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions . This process is important in the synthesis of aryl bromides, which are compounds of great importance in organic chemistry .

Synthesis of Analgesics

The compound has been used in the synthesis of analgesics such as naproxen and paracetamol . These are common over-the-counter pain relievers and fever reducers .

Synthesis of Benzimidazole and Carbazole Cores

The compound has been used in the synthesis of benzimidazole and carbazole cores . These cores are found in many biologically active compounds and are of great interest in medicinal chemistry .

Food Industry Applications

Polyphenols such as “2-(4-BOC-Aminophenyl)phenol” can be used in the food industry as bio-preservative substances for foods and beverages . They can exert a superb activity on the inhibition of oxidative stress via different types of mechanisms .

Pharmaceutical Applications

Aryl bromides, which can be synthesized using “2-(4-BOC-Aminophenyl)phenol”, are frequently used in pharmaceuticals . They constitute important building blocks for C–C bond formation, in the transition-metal-free procedures or metal-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions as well as the Mizoroki–Heck olefination and the Sonogashira alkynylation .

Safety and Hazards

The safety data sheet for 2-(4-BOC-Aminophenyl)phenol suggests that it may cause an allergic skin reaction. It is suspected of causing genetic defects and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

This could involve disruption of the bacterial cell membrane, leading to cell death, or interaction with intracellular targets to inhibit essential biochemical processes .

Biochemical Pathways

Phenolic compounds, which this compound is a part of, are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic acids and other related compounds .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by their metabolic reactions conducted in the small intestine .

Result of Action

Similar compounds have shown potent antibacterial activity, suggesting that this compound may also have antimicrobial effects .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJANPEUZMXQMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)